

Application Notes and Protocols: N6-(2-Phenylethyl)adenosine in vitro cAMP Assay

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Compound of Interest

Compound Name: N6-(2-Phenylethyl)adenosine

Cat. No.: B15572274

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Introduction

N6-(2-Phenylethyl)adenosine is a synthetic derivative of adenosine that acts as a potent agonist at adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes, making them attractive targets for drug discovery. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These receptors are coupled to different G proteins, which in turn modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP). A1 and A3 receptors typically couple to Gi/o proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors are generally coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

This document provides detailed application notes and protocols for characterizing the activity of **N6-(2-Phenylethyl)adenosine** at adenosine receptors using an in vitro cAMP assay, specifically focusing on the Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Data Presentation

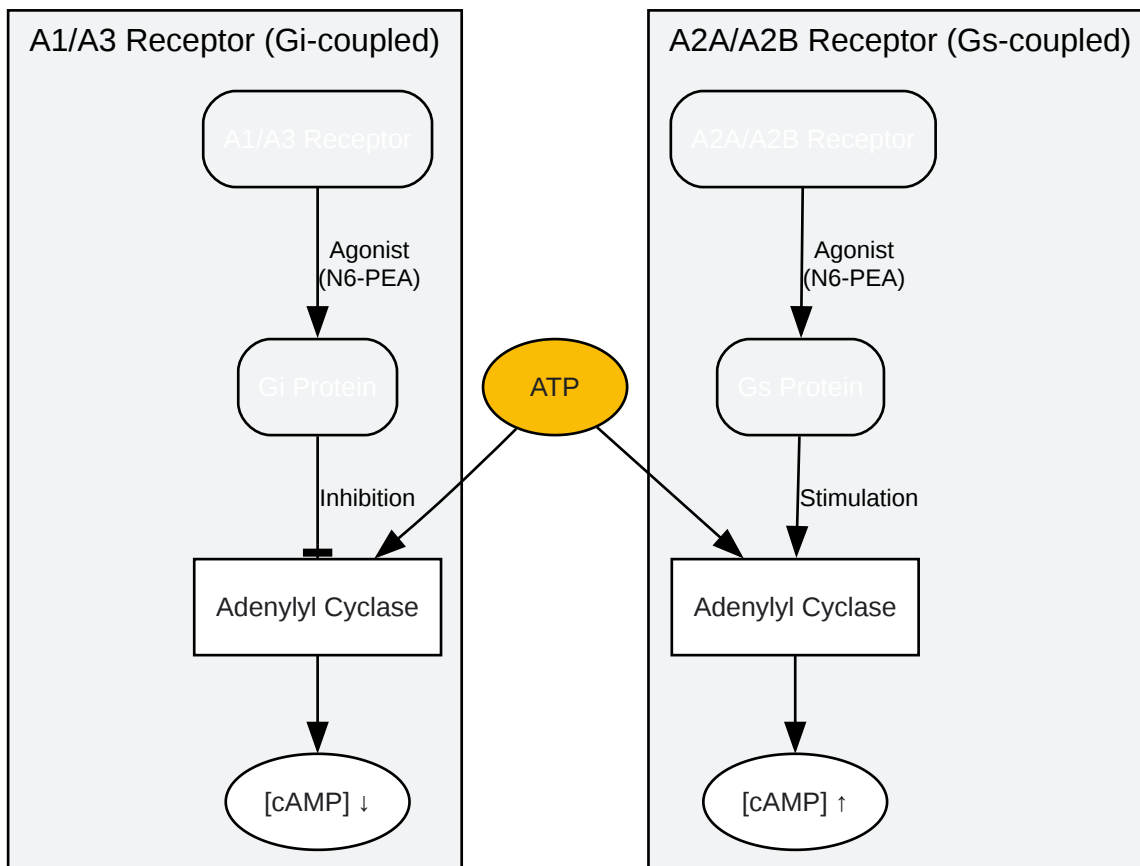
The following table summarizes the binding affinity (Ki) and functional potency (IC50/EC50) of **N6-(2-Phenylethyl)adenosine** at various adenosine receptor subtypes. This data is essential for designing and interpreting cAMP assay results.

Receptor Subtype	Species	Assay Type	Value	Reference
A1	Rat	Ki	11.8 nM	[1]
A1	Human	Ki	30.1 nM	[1]
A3	Human	Ki	0.63 nM	[1]
A2A	Rat	IC50	560 nM	[1]
A2A	Human	IC50	2250 nM	[1]

Signaling Pathway

The diagram below illustrates the signaling pathways of adenosine receptors and their impact on intracellular cAMP levels. Activation of A1 and A3 receptors by an agonist like **N6-(2-Phenylethyl)adenosine** leads to the inhibition of adenylyl cyclase (AC) via the Gi protein, reducing cAMP production. In contrast, activation of A2A and A2B receptors stimulates AC through the Gs protein, increasing cAMP levels.

Adenosine Receptor Signaling and cAMP Modulation

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Caption: Adenosine Receptor Signaling Pathways.

Experimental Protocols

This section provides detailed protocols for conducting in vitro cAMP assays to determine the functional activity of **N6-(2-Phenylethyl)adenosine** on Gi and Gs-coupled adenosine receptors. The HTRF cAMP assay is a competitive immunoassay between native cAMP produced by cells and a fluorescently labeled cAMP tracer.

Materials and Reagents

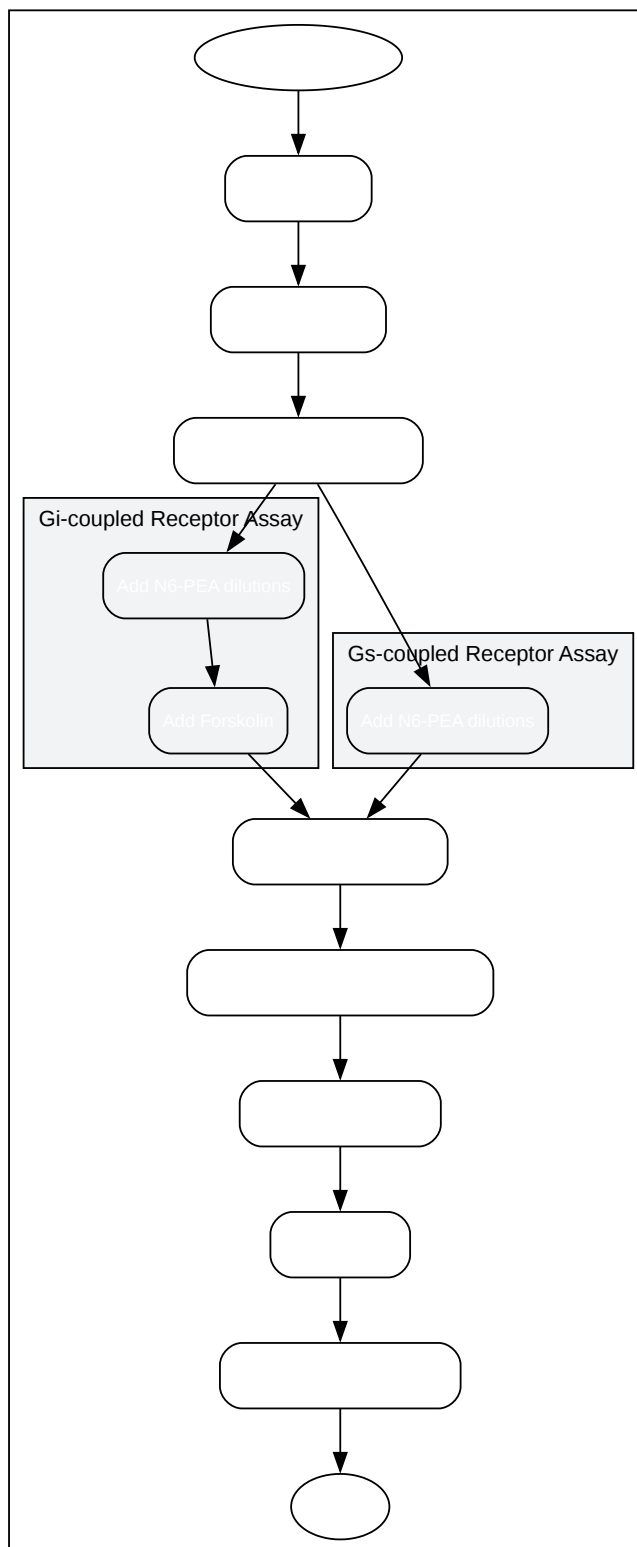
- Cell lines: CHO-K1 cells stably expressing the human adenosine receptor subtype of interest (A1, A3, A2A, or A2B).

- Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- **N6-(2-Phenylethyl)adenosine**
- Forskolin
- 3-isobutyl-1-methylxanthine (IBMX)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- HTRF cAMP assay kit (e.g., from Revvity or Cisbio)
- White, low-volume 384-well microplates
- HTRF-compatible microplate reader

Experimental Workflow

The following diagram outlines the general workflow for the HTRF cAMP assay for both Gi and Gs-coupled receptors.

HTRF cAMP Assay Workflow

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References

- 1. medchemexpress.com [medchemexpress.com]
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